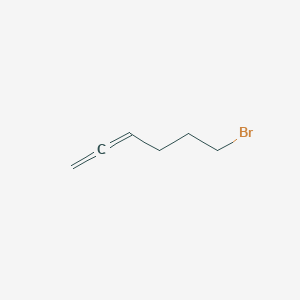
6-Bromohexa-1,2-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromohexa-1,2-diene is an organic compound with the molecular formula C₆H₉Br. It is a derivative of hexa-1,2-diene, where one hydrogen atom is replaced by a bromine atom at the sixth position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Bromohexa-1,2-diene can be synthesized through several methods. One common approach involves the bromination of hexa-1,2-diene using bromine (Br₂) in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the bromine adding to the terminal carbon of the diene system .
Another method involves the use of 1,1-dibromo-2-hexene as a starting material. This compound undergoes dehydrobromination in the presence of a strong base, such as sodium amide (NaNH₂), to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromohexa-1,2-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻) or alkoxide (RO⁻), leading to the formation of different substituted dienes.
Addition Reactions: The compound can participate in electrophilic addition reactions with halogens (e.g., HBr) or hydrogen halides, resulting in the formation of 1,2- or 1,4-addition products.
Oxidation and Reduction: It can be oxidized to form epoxides or reduced to yield alkanes or alkenes, depending on the reagents and conditions used.
Common Reagents and Conditions
Bromine (Br₂): Used for bromination reactions.
Sodium Amide (NaNH₂): Employed in dehydrobromination reactions.
Hydrogen Halides (HX): Utilized in addition reactions.
Oxidizing Agents (e.g., mCPBA): Used for epoxidation reactions.
Major Products Formed
Substituted Dienes: Formed through substitution reactions.
1,2- and 1,4-Addition Products: Resulting from electrophilic addition reactions.
Epoxides and Alkanes/Alkenes: Produced through oxidation and reduction reactions.
Applications De Recherche Scientifique
6-Bromohexa-1,2-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including rubber and plastics.
Mécanisme D'action
The mechanism of action of 6-Bromohexa-1,2-diene involves its reactivity as a diene. In electrophilic addition reactions, the compound forms a resonance-stabilized carbocation intermediate, which can undergo further reactions to yield various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromohexa-1,3-diene: Similar structure but with different reactivity due to the position of the double bonds.
6-Bromo-3-methoxyhexa-1,2-diene: Contains a methoxy group, leading to different chemical properties.
6-(Toluene-4-sulfonyloxy)-hexa-1,2-diene: Modified with a tosyl group, affecting its reactivity and applications.
Uniqueness
6-Bromohexa-1,2-diene is unique due to its specific bromine substitution at the sixth position, which influences its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in different fields highlight its importance in scientific research and industry .
Propriétés
Numéro CAS |
60857-51-4 |
|---|---|
Formule moléculaire |
C6H9Br |
Poids moléculaire |
161.04 g/mol |
InChI |
InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h3H,1,4-6H2 |
Clé InChI |
NHOAQQLNJVJRTH-UHFFFAOYSA-N |
SMILES canonique |
C=C=CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14599487.png)
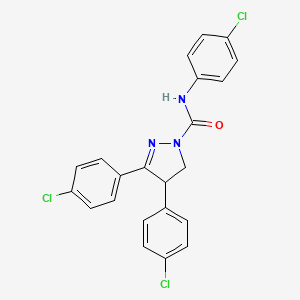
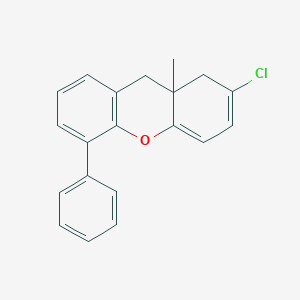

![(Difluoromethyl)[bis(fluoromethyl)]methylsilane](/img/structure/B14599503.png)
![6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione](/img/structure/B14599510.png)
![10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14599516.png)
![2,6-Dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol](/img/structure/B14599522.png)
![2-[Methyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B14599525.png)

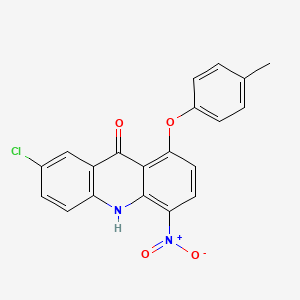
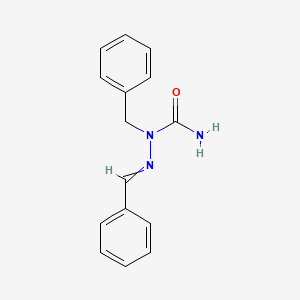
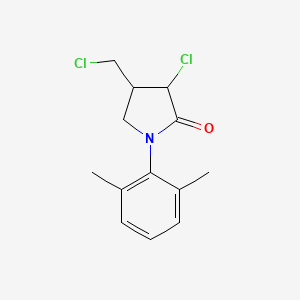
![[4,6-Bis(octadecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14599563.png)
